Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a phenyl group attached to a pyrrolidine ring, which is further connected to a propylamine chain. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride typically involves a multi-step process:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a ketone or aldehyde, the pyrrolidine ring is formed through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Propylamine Chain: The propylamine chain is synthesized through reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is utilized in several fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters such as dopamine, serotonin, or norepinephrine. The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Known for its use in treating ADHD, shares structural similarities but differs in the functional groups attached to the pyrrolidine ring.
Amphetamine: Another stimulant with a simpler structure, lacking the pyrrolidine ring but sharing the phenyl and amine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDHYHPAOFRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.